molecular formula C8H14ClN B2931537 Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride CAS No. 2060063-23-0

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride

Cat. No.: B2931537
CAS No.: 2060063-23-0
M. Wt: 159.66
InChI Key: RGZVUIOAOXTLFE-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is characterized by a unique tricyclic structure, which includes three interconnected rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a bicyclic precursor with an amine source in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The process includes the purification of the final product through crystallization or distillation to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis due to its unique tricyclic structure.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.1.0,2,4]octan-6-amine: The non-hydrochloride form of the compound.

    Bicyclo[2.2.1]heptan-2-amine: A related compound with a bicyclic structure.

    Adamantan-1-amine: Another amine with a polycyclic structure.

Uniqueness

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride is unique due to its tricyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-8-2-4-1-7(8)6-3-5(4)6;/h4-8H,1-3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZVUIOAOXTLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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